4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one
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Overview
Description
4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one is a terpene glycoside compound It is known for its complex structure, which includes a glucopyranosyloxy group, a hydroxy group, and a trimethylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one typically involves multiple steps. The process begins with the preparation of the glucopyranosyloxy group, followed by the introduction of the hydroxy and trimethylcyclohexylidene groups. The final step involves the formation of the butenone moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The butenone moiety can be reduced to form saturated compounds.
Substitution: The glucopyranosyloxy group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the butenone moiety can produce saturated alcohols .
Scientific Research Applications
4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one involves its interaction with specific molecular targets and pathways. The glucopyranosyloxy group may facilitate binding to certain enzymes or receptors, while the hydroxy and trimethylcyclohexylidene groups contribute to its overall activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(beta-D-glucopyranosyloxy)benzoic acid: A phenolic glucoside with similar glucopyranosyloxy group.
Gastrodin derivatives: Compounds with glucopyranosyloxy groups and various biological activities
Uniqueness
4-[4-(beta-D-glucopyranosyloxy)-2-hydroxy-2,6,6-trimethylcyclohexylidene]-3-Buten-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H30O8 |
---|---|
Molecular Weight |
386.4 g/mol |
InChI |
InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(8-19(13,4)25)26-17-16(24)15(23)14(22)12(9-20)27-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11?,12-,14-,15+,16-,17-,19?/m1/s1 |
InChI Key |
OSUSRWMGHUUXBY-OHWUEDFNSA-N |
Isomeric SMILES |
CC(=O)C=C=C1C(CC(CC1(C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C |
Canonical SMILES |
CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Origin of Product |
United States |
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